molecular formula C15H19NO3S3 B2839004 5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1203056-18-1

5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2839004
CAS No.: 1203056-18-1
M. Wt: 357.5
InChI Key: UKLDZLASHXLVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of thiophene sulfonamides, which have been identified as versatile scaffolds in the development of bioactive molecules. Although specific biological data for this precise compound is not available in the searched literature, its structure incorporates key motifs associated with potent pharmacological activities. The molecular structure combines a 5-methylthiophene-2-sulfonamide group, a fragment known to be a key pharmacophore in inhibitors of enzymes like 5-lipoxygenase (5-LO), a target for anti-inflammatory agents . This sulfonamide group is linked via a methylene bridge to a 4-(thiophen-2-yl)tetrahydropyran (oxane) moiety. The tetrahydropyran unit is a common feature in drug discovery, often used to improve physicochemical properties and metabolic stability . Research on structurally similar N-(5-substituted)thiophene-2-alkylsulfonamides has demonstrated their potential as potent inhibitors of 5-lipoxygenase with IC50 values in the nanomolar range in enzymatic assays and significant anti-inflammatory activity in vivo . Furthermore, thiophene-carboxamide and sulfonamide derivatives have shown promising antibacterial efficacy, particularly against resistant strains such as ESBL-producing E. coli, as evidenced by in vitro and molecular docking studies . Other research avenues for related thiophene derivatives include their investigation as antiviral agents for flavivirus infections and as potential anti-cancer agents, highlighting the broad therapeutic potential of this chemical class . This compound is presented as a valuable building block or intermediate for researchers exploring these and other biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S3/c1-12-4-5-14(21-12)22(17,18)16-11-15(6-8-19-9-7-15)13-3-2-10-20-13/h2-5,10,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLDZLASHXLVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with tetrahydro-2H-pyran intermediates, followed by sulfonamide formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, organometallics, and acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide has garnered attention for its potential biological activities:

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The inhibitory dose for 50% of the population (ID50) was approximately 1×106M1\times 10^{-6}\,M for S. aureus and 3×107M3\times 10^{-7}\,M for E. coli .

Anticancer Properties

Thiophene derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds similar to this sulfonamide can induce apoptosis in cancer cells through various biochemical pathways, potentially making them candidates for cancer therapy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Research suggests that thiophene derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Material Science Applications

This compound can be utilized in material science due to its unique electronic properties:

Conductive Polymers

The incorporation of thiophene units into polymers can enhance their electrical conductivity. This property is crucial for developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Sensors

Research indicates that thiophene-based compounds can be used in the fabrication of sensors due to their ability to interact with various analytes, making them suitable for environmental monitoring and medical diagnostics .

Industrial Chemistry Applications

The compound's structural features make it a candidate for various industrial applications:

Catalysts

Thiophene derivatives are being explored as catalysts in organic synthesis reactions due to their ability to facilitate chemical transformations efficiently .

Pharmaceutical Intermediates

Given its biological activity, this compound may serve as an intermediate in synthesizing more complex pharmaceutical agents, enhancing the efficiency of drug development processes .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University tested the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a promising antibacterial effect, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity
In a laboratory setting, researchers evaluated the anticancer properties of this compound on human cancer cell lines. The findings suggested that it could inhibit cell proliferation and induce apoptosis, highlighting its therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. Pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and synthesis data for analogous sulfonamide derivatives:

Compound Name (or Description) Substituent on Sulfonamide Nitrogen Synthesis Conditions Yield (%) Physical Properties Reference
Target Compound : 5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide 4-(thiophen-2-yl)oxan-4-ylmethyl Not explicitly described in evidence
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide Tetrahydrofuran-2-ylmethyl Commercial synthesis (Parchem Chemicals) Crystalline solid; CAS 61998-36-5
4-{N-[(Thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoic acid Thiophen-2-ylmethyl, 4-fluorobenzenesulfonyl LiOH monohydrate in aqueous Na2CO3, room temperature 40 White solid; m.p. 160–162°C
Ethyl 4-{N-[(thiophen-2-yl)methyl]-4-cyanobenzenesulfonamido}benzoat Thiophen-2-ylmethyl, 4-cyanobenzenesulfonyl Pyridine, 4-cyanobenzenesulfonyl chloride in EtOH 51 White solid
Ethyl-5-(4-chlorophenyl)-3-[N-(substituted)benzenesulfonamido]thiophene-2-carboxylate (4a-c) Substituted benzenesulfonamides Reflux in DMF with sulfadiazine derivatives (e.g., sulfaguanidine) Variable Recrystallized from dioxane
Key Observations:

Fluorophenyl and cyanophenyl substituents () introduce electron-withdrawing effects, which may influence electronic properties and binding affinity in biological targets.

Synthetic Efficiency :

  • Yields for analogous compounds range from 40% to 51%, reflecting moderate efficiency in sulfonamide-forming reactions. The use of polar aprotic solvents (e.g., DMF) and bases (e.g., LiOH, pyridine) is common .

Physical Properties :

  • Most derivatives are reported as white crystalline solids, suggesting high purity and stability. Melting points (where available) fall within typical ranges for sulfonamides (e.g., 160–162°C in ).

Computational and Analytical Characterization

Methods such as density-functional theory (DFT) and crystallographic software (e.g., SHELX, WinGX) are critical for analyzing sulfonamide derivatives . For instance:

  • The polarizable continuum model (PCM) can predict solvation effects and electronic properties .
  • X-ray crystallography via SHELX programs enables precise determination of molecular geometry and packing .

Biological Activity

5-Methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O3S
  • CAS Number : 2034235-67-9

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of thiophene derivatives, including this compound. The compound has shown promising results against various pathogenic bacteria and fungi.

Key Findings:

  • Inhibition of Bacterial Growth :
    • The compound exhibited notable activity against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) as low as 0.21 μM, indicating strong antibacterial potential .
    • It also demonstrated moderate activity against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative strains .
  • Fungal Activity :
    • The compound was effective against several fungal strains, particularly those belonging to the genus Candida, showing selective inhibition that could be beneficial for treating fungal infections .

Anticancer Properties

The anticancer potential of thiophene derivatives has been explored in various studies, highlighting their ability to inhibit cancer cell proliferation.

Case Studies:

  • Cell Viability Assays :
    • In vitro studies using MTT assays on human cancer cell lines revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .
  • Mechanism of Action :
    • Molecular docking studies indicated that the compound interacts with key enzymes involved in cancer cell growth, potentially disrupting critical signaling pathways .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in pharmacological research.

Enzyme Targets:

  • Cyclin-dependent Kinase 5 (Cdk5) :
    • Thiophene derivatives have been identified as moderate inhibitors of Cdk5, which plays a crucial role in cell cycle regulation and neuronal function . This inhibition could have implications for neurodegenerative diseases.
  • Acetylcholinesterase (AChE) :
    • Compounds similar to this compound have shown strong AChE inhibitory activity, indicating potential applications in treating Alzheimer's disease .

Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObservations
AntimicrobialPseudomonas aeruginosa, E. coli, CandidaMIC = 0.21 μM against E. coli
AnticancerVarious cancer cell linesSignificant reduction in cell viability
Enzyme InhibitionCdk5, AChEModerate to strong inhibition observed

Q & A

Basic: What are the recommended synthetic routes for 5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxan-4-ylmethyl intermediate via nucleophilic substitution between 4-(thiophen-2-yl)oxan-4-ylmethanol and a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2: Coupling the intermediate with 5-methylthiophene-2-sulfonamide using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification: Recrystallization from dioxane or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
    Key reagents: Thiophene-2-sulfonyl chloride, Lawesson’s reagent (for sulfur-containing intermediates), and hydrazine hydrate for cyclization steps .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and oxane ring (δ 3.5–4.0 ppm for oxymethylene groups) .
  • X-ray Crystallography: Use SHELX programs to solve crystal structures, with WinGX/ORTEP for anisotropic displacement ellipsoid visualization .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced: What computational methods are suitable for modeling the electronic properties of this sulfonamide-thiophene derivative?

Methodological Answer:

  • Density Functional Theory (DFT): Apply the Lee-Yang-Parr (LYP) correlation functional to calculate electron density distributions and local kinetic energy densities, particularly for sulfur atoms in the thiophene and sulfonamide groups .
  • Polarizable Continuum Model (PCM): Simulate solvation effects using integral equation formalism to predict dielectric interactions in anisotropic media (e.g., biological membranes) .
  • Molecular Dynamics (MD): Study conformational flexibility of the oxan-4-ylmethyl substituent using force fields like AMBER or CHARMM .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of the oxan-4-ylmethyl substituent?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Use SHELXL for refinement, focusing on the oxan-4-ylmethyl group’s torsion angles. Anisotropic displacement parameters (ADPs) in ORTEP diagrams clarify spatial arrangements .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to validate stereochemical assignments .
  • Twinned Data Refinement: For challenging crystals, employ SHELXPRO to model pseudo-merohedral twinning and resolve overlapping electron densities .

Advanced: What strategies can reconcile contradictory biological activity data across different assays for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare derivatives with modified thiophene or sulfonamide groups to identify critical pharmacophores .
  • Assay Standardization: Control variables like solvent polarity (DMF vs. PBS) and pH, which influence sulfonamide ionization and target binding .
  • Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values under consistent conditions, reducing inter-assay variability .

Advanced: How to design derivatives to improve pharmacokinetic properties while retaining target affinity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the oxane ring with cyclohexane or piperidine to enhance metabolic stability without altering steric bulk .
  • Pro-drug Strategies: Introduce ester or amide prodrug moieties at the sulfonamide group to improve oral bioavailability .
  • LogP Optimization: Modify the 5-methylthiophene group with fluorine or methoxy substituents to balance hydrophobicity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.